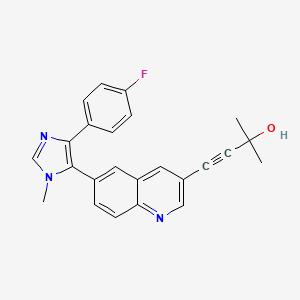

Tnik-IN-8

Description

BenchChem offers high-quality Tnik-IN-8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tnik-IN-8 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H20FN3O |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

4-[6-[5-(4-fluorophenyl)-3-methylimidazol-4-yl]quinolin-3-yl]-2-methylbut-3-yn-2-ol |

InChI |

InChI=1S/C24H20FN3O/c1-24(2,29)11-10-16-12-19-13-18(6-9-21(19)26-14-16)23-22(27-15-28(23)3)17-4-7-20(25)8-5-17/h4-9,12-15,29H,1-3H3 |

InChI Key |

UIFIIPQKSMQHIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#CC1=CN=C2C=CC(=CC2=C1)C3=C(N=CN3C)C4=CC=C(C=C4)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Tnik-IN-8: A Potent Inhibitor of Wnt Signaling - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. Traf2- and NCK-interacting kinase (TNIK) has emerged as a key downstream effector in the canonical Wnt pathway, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of Tnik-IN-8, a potent and selective TNIK inhibitor. We present a compilation of its biochemical and cellular activities, detailed protocols for key experimental assays, and visual representations of its mechanism within the Wnt signaling cascade.

Introduction to TNIK and Wnt Signaling

The canonical Wnt signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Its dysregulation, often initiated by mutations in genes such as APC or β-catenin, leads to the nuclear accumulation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of target genes that promote cell proliferation and survival.

TNIK, a member of the germinal center kinase (GCK) family, is a crucial component of this transcriptional complex.[1] It directly interacts with and phosphorylates TCF4, a key step for the full transcriptional activation of Wnt target genes.[1] Therefore, inhibiting the kinase activity of TNIK presents a promising strategy to suppress aberrant Wnt signaling in cancer.

Tnik-IN-8: A Potent TNIK Inhibitor

Tnik-IN-8 is a potent, orally active small molecule inhibitor of TNIK. It has demonstrated significant anti-tumor activity in preclinical models of colorectal cancer. The following table summarizes the available quantitative data for Tnik-IN-8 and other notable TNIK inhibitors for comparative analysis.

Table 1: Quantitative Data for Selected TNIK Inhibitors

| Inhibitor | Target | IC50 (nM) | Cell-Based Potency | Reference |

| Tnik-IN-8 | TNIK | 6 | Potent anti-tumor activity | [2] |

| NCB-0846 | TNIK | 21 | Inhibits colorectal cancer cell proliferation | [3] |

| OBD9 | TNIK (induces degradation) | - | Strong cytotoxic activity against colorectal cancer cell lines | [2] |

| KY-05009 | TNIK | - (Ki = 100 nM) | Induces apoptosis in cancer cells |

Mechanism of Action of Tnik-IN-8

Tnik-IN-8 exerts its inhibitory effect on the Wnt signaling pathway by directly targeting the kinase activity of TNIK. By binding to TNIK, Tnik-IN-8 prevents the phosphorylation of TCF4. This abrogation of TCF4 phosphorylation leads to the suppression of Wnt target gene transcription, ultimately resulting in the inhibition of cancer cell growth and proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of TNIK inhibitors like Tnik-IN-8.

In Vitro TNIK Kinase Assay

This assay determines the direct inhibitory effect of a compound on TNIK's enzymatic activity.

Protocol:

-

Reagent Preparation:

-

Dilute recombinant human TNIK protein, a suitable substrate (e.g., a peptide derived from TCF4), ATP, and serially diluted Tnik-IN-8 in a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2.5 mM MnCl2, 50 μM DTT).

-

-

Reaction Setup:

-

In a 384-well plate, add 1 µl of Tnik-IN-8 dilution or DMSO vehicle control.

-

Add 2 µl of diluted TNIK enzyme.

-

Initiate the reaction by adding 2 µl of the substrate/ATP mixture.

-

-

Kinase Reaction:

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection (using ADP-Glo™ Kinase Assay as an example):

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assay

This assay assesses the effect of Tnik-IN-8 on the proliferation and viability of cancer cells.

Protocol (MTS Assay):

-

Cell Seeding:

-

Seed colorectal cancer cells (e.g., HCT116, DLD1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of Tnik-IN-8 or a vehicle control (DMSO) and incubate for 72 hours.

-

-

MTS Reagent Addition:

-

Add MTS reagent to each well according to the manufacturer's instructions (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay).

-

Incubate for 1-4 hours at 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

Western Blot Analysis

This technique is used to measure the levels of key proteins in the Wnt signaling pathway following treatment with Tnik-IN-8.

Protocol:

-

Cell Lysis:

-

Treat colorectal cancer cells with Tnik-IN-8 for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against TNIK, β-catenin, phosphorylated TCF4, total TCF4, and downstream targets like c-Myc and Cyclin D1 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to investigate the effect of Tnik-IN-8 on the interaction between TNIK, β-catenin, and TCF4.

References

An In-depth Technical Guide to the TNIK Inhibitor NCB-0846

A note on the topic: Initial searches for "Tnik-IN-8" did not yield a specific molecule with this identifier. The following guide focuses on NCB-0846 , a well-characterized and potent inhibitor of TRAF2- and Nck-interacting kinase (TNIK), to provide a comprehensive technical overview as requested.

Core Structure and Properties

NCB-0846 is an orally available small molecule inhibitor of TNIK. Its chemical structure is defined as cis-4-[[2-(1H-benzimidazol-6-ylamino)-8-quinazolinyl]oxy]-cyclohexanol. The key structural features and properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₁H₂₁N₅O₂ |

| Molecular Weight | 375.4 g/mol |

| CAS Number | 1792999-26-8 |

| Appearance | Crystalline solid |

| Solubility | DMSO: 5 mg/mL, DMF: 1 mg/mL |

| SMILES | O--INVALID-LINK--CC[C@@H]1OC2=CC=CC3=C2N=C(NC4=CC=C(N=CN5)C5=C4)N=C3 |

| InChI Key | FYWRWBSYRGSWIQ-IYBDPMFKSA-N |

Synthesis of NCB-0846

The detailed synthesis of NCB-0846 is described in the supplementary materials of Masuda et al., Nat. Commun. 7, 12586 (2016). The synthesis is a multi-step process culminating in the final compound. While the full, step-by-step protocol from the supplementary information is not publicly available, the key reaction involves the coupling of a quinazoline core with a benzimidazole moiety and a cyclohexanol group. The stereochemistry of the hydroxyl group on the cyclohexane ring is crucial for its inhibitory activity against TNIK.

Quantitative Biological Activity

NCB-0846 is a potent inhibitor of TNIK with an IC₅₀ of 21 nM.[1][2] It also exhibits inhibitory activity against other kinases at higher concentrations. The table below summarizes the key quantitative data for NCB-0846.

| Target | Assay Type | IC₅₀ (nM) | % Inhibition @ 0.1 µM | Reference |

| TNIK | Cell-free kinase assay | 21 | >80% | [1][3] |

| FLT3 | Cell-free kinase assay | - | >80% | [1] |

| JAK3 | Cell-free kinase assay | - | >80% | |

| PDGFRα | Cell-free kinase assay | - | >80% | |

| TRKA | Cell-free kinase assay | - | >80% | |

| CDK2/CycA2 | Cell-free kinase assay | - | >80% | |

| HGK | Cell-free kinase assay | - | >80% |

Experimental Protocols

TNIK Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human TNIK enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

NCB-0846 or other test compounds

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT)

Protocol:

-

Prepare serial dilutions of NCB-0846 in the kinase assay buffer.

-

In a 96-well plate, add the TNIK enzyme, the substrate (MBP), and the test compound or vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Wnt/β-catenin Signaling Pathway Inhibition Assay (TCF/LEF Reporter Assay)

This cell-based assay measures the transcriptional activity of TCF/LEF, which is downstream of TNIK in the Wnt signaling pathway.

Materials:

-

HEK293 or other suitable cells

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

A control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash)

-

A plasmid for expressing a constitutively active form of β-catenin or Wnt3a conditioned medium

-

Transfection reagent

-

NCB-0846 or other test compounds

-

Luciferase assay reagent

Protocol:

-

Co-transfect the cells with the TCF/LEF reporter plasmid and the control plasmid.

-

After transfection, treat the cells with Wnt3a conditioned medium or a β-catenin expressing plasmid to activate the Wnt pathway.

-

Add serial dilutions of NCB-0846 or vehicle control to the cells.

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the TOPFlash luciferase activity to the FOPFlash activity to determine the specific inhibition of Wnt signaling.

-

Calculate the percent inhibition and IC₅₀ value.

Signaling Pathways and Experimental Workflows

Canonical Wnt/β-catenin Signaling Pathway

TNIK plays a crucial role in the canonical Wnt/β-catenin signaling pathway by phosphorylating the transcription factor TCF4, which is essential for the activation of Wnt target genes. NCB-0846 inhibits this pathway by binding to the ATP-binding site of TNIK and preventing the phosphorylation of TCF4.

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of NCB-0846 on TNIK.

Experimental Workflow for TNIK Inhibitor Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of a TNIK inhibitor like NCB-0846.

References

Tnik-IN-8: A Technical Guide to a Novel Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tnik-IN-8, also known as Compound 35b, has emerged as a potent and orally active inhibitor of Traf2- and Nck-interacting kinase (TNIK). Discovered through a fragment growth-based approach, this small molecule demonstrates significant potential in the realm of oncology, particularly for colorectal cancer, by targeting the Wnt/β-catenin signaling pathway. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of Tnik-IN-8, including its mechanism of action, quantitative biological data, and detailed experimental methodologies.

Introduction

Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a pivotal role in multiple cellular processes, most notably as a key regulator of the canonical Wnt signaling pathway.[1][2] Aberrant Wnt signaling is a well-established driver in the pathogenesis of various cancers, especially colorectal cancer.[3] TNIK functions downstream in the Wnt cascade, where it interacts with and phosphorylates T-cell factor 4 (TCF4), a critical step for the transcriptional activation of Wnt target genes that promote cell proliferation and survival.[1][2] This central role makes TNIK an attractive therapeutic target for cancers dependent on Wnt signaling. Tnik-IN-8 was developed as a selective inhibitor to disrupt this oncogenic signaling cascade.

Discovery and Development of Tnik-IN-8

Tnik-IN-8 (Compound 35b) was identified from a series of 6-(1-methyl-1H-imidazole-5-yl) quinoline derivatives developed through a deep fragment growth and virtual screening strategy. This approach led to the discovery of a potent lead compound with promising pharmacological properties.

Chemical Structure

The chemical structure of Tnik-IN-8 is a 6-(1-methyl-1H-imidazole-5-yl) quinoline derivative. The specific IUPAC name and structure can be found in the primary publication by Teng et al. (2024).

Quantitative Biological Data

The following tables summarize the key quantitative data for Tnik-IN-8 (Compound 35b) based on preclinical studies.

In Vitro Activity

| Parameter | Value | Cell Line/Assay Condition | Reference |

| TNIK IC50 | 6 nM | Kinase activity assay | |

| HCT116 IC50 | 2.11 µM | Cell proliferation assay |

Pharmacokinetics

| Parameter | Value | Species | Route of Administration | Reference |

| Oral Bioavailability | 84.64% | Mouse | Oral (p.o.) |

In Vivo Efficacy

| Animal Model | Treatment | Outcome | Reference |

| HCT116 Xenograft | 50 mg/kg, twice daily (p.o.) | Suppressed tumor growth |

Mechanism of Action

Tnik-IN-8 exerts its anticancer effects by directly inhibiting the kinase activity of TNIK. This inhibition disrupts the Wnt/β-catenin signaling pathway, a critical driver of colorectal cancer cell growth and proliferation.

Wnt/β-catenin Signaling Pathway

In canonical Wnt signaling, the binding of Wnt ligands to Frizzled receptors and LRP5/6 co-receptors leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with TCF/LEF transcription factors to activate the expression of target genes. TNIK is a crucial coactivator in this complex, phosphorylating TCF4 to enhance its transcriptional activity. By inhibiting TNIK, Tnik-IN-8 is expected to prevent TCF4 phosphorylation, thereby suppressing the expression of Wnt target genes and inhibiting cancer cell growth.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of these findings. The following sections provide an overview of the key methodologies employed in the evaluation of Tnik-IN-8.

TNIK Kinase Assay

A biochemical assay is used to determine the in vitro potency of Tnik-IN-8 against TNIK. A common method is a luminescence-based kinase assay that measures the amount of ADP produced, which is then correlated to kinase activity.

Protocol Outline:

-

Recombinant human TNIK enzyme is incubated with the substrate (e.g., a generic kinase substrate or a specific TCF4 peptide) and ATP in a kinase reaction buffer.

-

Tnik-IN-8 is added at various concentrations to determine its inhibitory effect.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

A reagent is added to stop the kinase reaction and simultaneously convert the generated ADP to ATP.

-

A luciferase/luciferin system is then used to detect the newly synthesized ATP, with the luminescent signal being proportional to the kinase activity.

-

IC50 values are calculated from the dose-response curves.

HCT116 Cell Viability Assay

The cytotoxic effect of Tnik-IN-8 on colorectal cancer cells is assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay.

Protocol Outline:

-

HCT116 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of Tnik-IN-8 or vehicle control.

-

After a specified incubation period (e.g., 72 hours), a viability reagent (e.g., MTT or CellTiter-Glo reagent) is added to each well.

-

For MTT assays, the resulting formazan crystals are solubilized, and the absorbance is measured. For CellTiter-Glo, luminescence is measured, which is proportional to the amount of ATP and thus, the number of viable cells.

-

The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.

HCT116 Xenograft Model

To evaluate the in vivo efficacy of Tnik-IN-8, a xenograft mouse model using the HCT116 colorectal cancer cell line is employed.

Protocol Outline:

-

HCT116 cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumors are allowed to grow to a palpable size.

-

Mice are then randomized into treatment and control groups.

-

Tnik-IN-8 is administered orally at a specified dose and schedule (e.g., 50 mg/kg, twice daily). The control group receives a vehicle.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be excised for further analysis, such as western blotting to assess target engagement.

Conclusion and Future Directions

Tnik-IN-8 is a promising novel TNIK inhibitor with potent in vitro and in vivo activity against colorectal cancer models. Its high oral bioavailability further enhances its potential as a therapeutic agent. Future research should focus on a comprehensive kinase selectivity profiling to fully characterize its off-target effects, detailed pharmacokinetic and pharmacodynamic studies, and investigation into its efficacy in a broader range of Wnt-dependent cancers. Further elucidation of the downstream effects of Tnik-IN-8 on the Wnt signaling pathway will also be crucial for its clinical development. The data presented in this guide underscore the potential of Tnik-IN-8 as a valuable tool for cancer research and a candidate for further drug development.

References

An In-depth Technical Guide to the Structure and Domains of TNIK Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase belonging to the Germinal Center Kinase (GCK) family. It has emerged as a critical regulator in a variety of cellular processes, including cytoskeletal organization, cell proliferation, and neuronal development. Notably, TNIK is a key component of the canonical Wnt/β-catenin signaling pathway, where it plays a crucial role in the transcriptional activation of Wnt target genes.[1][2] Its involvement in oncogenic signaling, particularly in colorectal cancer, has positioned TNIK as a promising therapeutic target for drug development.[3][4] This technical guide provides a comprehensive overview of the TNIK protein, with a focus on its structure, domains, and associated functions.

TNIK Protein Architecture

The full-length human TNIK protein consists of 1360 amino acids.[2] Its structure is modular, comprising three principal domains: an N-terminal kinase domain, a central intermediate domain, and a C-terminal Citron Homology (CNH) domain.

Domain Organization

| Domain | Residue Boundaries (approx.) | Key Interacting Proteins |

| N-terminal Kinase Domain | 25 - 289 | TCF4 |

| Intermediate Domain | 290 - 1017 | β-catenin, TRAF2, NCK |

| C-terminal CNH Domain | 1018 - 1360 | Rap2 |

Below is a visual representation of the domain architecture of the TNIK protein and its primary interacting partners.

The N-Terminal Kinase Domain

The N-terminal region of TNIK houses the catalytic serine/threonine kinase domain. This domain is structurally homologous to other members of the Ste20 kinase family and is responsible for the phosphotransferase activity of TNIK.

Structural Features

The crystal structure of the TNIK kinase domain has been resolved, revealing a canonical bi-lobal architecture characteristic of protein kinases. This structure consists of a smaller N-lobe and a larger C-lobe, connected by a flexible hinge region. The ATP-binding pocket is located in the cleft between these two lobes. Several structures of the TNIK kinase domain, both in its apo form and in complex with various inhibitors, have been deposited in the Protein Data Bank (PDB).

| PDB ID | Description | Resolution (Å) |

| 2X7F | TNIK kinase domain in complex with a Wee1/Chk1 inhibitor | Not specified |

| 5CWZ | Apo-form of the TNIK kinase domain | Not specified |

| 5AX9 | TNIK kinase domain in complex with a phenylaminopyridine analog | 2.40 |

| 6RA5 | Human TNIK in complex with compound 9 | 2.90 |

| 7XZQ | Crystal structure of TNIK-thiopeptide TP1 complex | 2.09 |

Functional Roles

The kinase activity of TNIK is essential for its role in Wnt signaling. TNIK directly interacts with and phosphorylates the transcription factor TCF4, a key step in the activation of Wnt target gene expression. This phosphorylation event is critical for the growth and survival of certain cancer cells, particularly those with mutations in the Wnt pathway.

The Intermediate Domain

Situated between the kinase and CNH domains, the intermediate domain is a less conserved region that serves as a crucial scaffold for protein-protein interactions.

Key Interactions

This domain mediates the interaction of TNIK with several important signaling proteins:

-

β-catenin: The intermediate domain of TNIK directly binds to β-catenin, a central component of the Wnt signaling pathway. This interaction is crucial for the recruitment of TNIK to the TCF4/β-catenin transcriptional complex at the promoters of Wnt target genes.

-

TRAF2 and NCK: As its name suggests, TNIK was initially identified through its interaction with TNF receptor-associated factor 2 (TRAF2) and the adapter protein Nck. These interactions, mediated by the intermediate domain, link TNIK to other signaling cascades, including the JNK pathway.

The C-Terminal Citron Homology (CNH) Domain

The C-terminal region of TNIK contains a conserved Citron Homology (CNH) domain, also known as the Germinal Center Kinase Homology (GCKH) region.

Functional Significance

The CNH domain is primarily involved in regulating the actin cytoskeleton. It mediates the interaction of TNIK with the small GTPase Rap2. This interaction is thought to be a key mechanism by which TNIK influences cell spreading and morphology. The CNH domain has also been implicated in the activation of the c-Jun N-terminal kinase (JNK) pathway.

TNIK in Signaling Pathways

TNIK is a convergence point for multiple signaling pathways, with its most well-characterized role being in the canonical Wnt signaling cascade.

Wnt Signaling Pathway

In the canonical Wnt pathway, the stabilization of β-catenin leads to its translocation to the nucleus, where it forms a complex with TCF/LEF transcription factors to drive the expression of target genes. TNIK is an essential coactivator in this process. Upon Wnt stimulation, TNIK is recruited to the promoters of Wnt target genes in a β-catenin-dependent manner. There, it phosphorylates TCF4, leading to the transcriptional activation of genes that promote cell proliferation and maintain a stem-cell-like state.

The following diagram illustrates the central role of TNIK in the Wnt signaling pathway.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available kits and is suitable for measuring TNIK kinase activity and for inhibitor screening.

Materials:

-

Recombinant active TNIK protein

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2.5 mM MnCl₂, 50 µM DTT)

-

Substrate (e.g., Myelin Basic Protein)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test inhibitor in Kinase Buffer with a constant final concentration of DMSO (e.g., 1%).

-

In a 384-well plate, add 1 µl of the inhibitor solution or vehicle (DMSO).

-

Add 2 µl of diluted TNIK enzyme to each well. The optimal enzyme concentration should be determined empirically by titration.

-

Add 2 µl of a substrate/ATP mix. The final ATP concentration is typically at or near the Km for ATP.

-

Incubate the reaction at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

The following diagram outlines the workflow for a typical TNIK inhibitor screening assay.

Co-Immunoprecipitation of TNIK and TCF4

This protocol is a general guideline for demonstrating the interaction between TNIK and TCF4 in cultured cells.

Materials:

-

Cell line expressing endogenous or tagged TNIK and TCF4 (e.g., HEK293T, HCT116)

-

Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors)

-

Antibody against TNIK or TCF4 for immunoprecipitation

-

Control IgG from the same species as the IP antibody

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., Cell Lysis Buffer)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

Antibodies against TNIK and TCF4 for Western blotting

Procedure:

-

Culture cells to ~80-90% confluency.

-

Lyse the cells in ice-cold Cell Lysis Buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody or control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for 1-2 hours at 4°C.

-

Wash the beads 3-5 times with ice-cold Wash Buffer.

-

Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against TNIK and TCF4.

siRNA-mediated Knockdown of TNIK

This protocol provides a general framework for reducing the expression of TNIK in cell lines like HCT116 using siRNA.

Materials:

-

HCT116 cells

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

siRNA targeting TNIK and a non-targeting control siRNA

-

Lipofectamine™ RNAiMAX transfection reagent

-

Opti-MEM™ I Reduced Serum Medium

Procedure:

-

One day before transfection, seed HCT116 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

-

For each well to be transfected, prepare two tubes:

-

Tube A: Dilute 30-50 pmol of siRNA in 250 µl of Opti-MEM.

-

Tube B: Dilute 5-10 µl of Lipofectamine™ RNAiMAX in 250 µl of Opti-MEM.

-

-

Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 5 minutes.

-

Add the 500 µl of siRNA-lipid complex to the cells in the 6-well plate.

-

Incubate the cells for 24-72 hours at 37°C.

-

Harvest the cells and analyze TNIK knockdown by Western blotting or qRT-PCR.

Conclusion

TNIK is a multifaceted serine/threonine kinase with distinct structural domains that dictate its diverse functions in cellular signaling. Its integral role as a coactivator in the Wnt/β-catenin pathway underscores its importance in both normal physiology and disease, particularly in cancer. The detailed understanding of its domain architecture, protein-protein interactions, and enzymatic activity provides a solid foundation for the rational design of targeted therapeutics. The experimental protocols outlined in this guide offer a starting point for researchers to further investigate the intricate biology of TNIK and to explore its potential as a therapeutic target.

References

The Crucial Interplay of TNIK with TCF4 and β-catenin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the molecular interactions between TRAF2 and NCK-interacting kinase (TNIK), T-cell factor 4 (TCF4), and β-catenin. This document is intended for researchers, scientists, and drug development professionals investigating the Wnt signaling pathway and its implications in oncology and other diseases.

Executive Summary

The canonical Wnt signaling pathway is a critical regulator of cell fate, proliferation, and differentiation. Its dysregulation is a hallmark of numerous cancers, particularly colorectal cancer.[1] A key event in this pathway is the formation of a nuclear complex between β-catenin and TCF/LEF transcription factors, leading to the activation of Wnt target genes.[2] Recent research has identified TNIK as an essential co-activator in this process, directly interacting with both β-catenin and TCF4 and phosphorylating TCF4 to enhance transcriptional activation.[2][3] This guide synthesizes the current understanding of this tripartite interaction, presenting qualitative and quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

The TNIK-TCF4-β-catenin Signaling Axis

TNIK is a serine/threonine kinase that has been shown to be a critical component of the Wnt signaling pathway's transcriptional machinery.[3] In the nucleus of cells with active Wnt signaling, TNIK forms a complex with β-catenin and TCF4. This interaction is crucial for the full transcriptional activation of Wnt target genes. TNIK directly phosphorylates TCF4 at the conserved serine 154 residue, a post-translational modification essential for augmenting the transcriptional activity of the β-catenin/TCF4 complex. The kinase activity of TNIK is indispensable for this function; kinase-dead mutants of TNIK fail to activate TCF/LEF-driven transcription.

The recruitment of TNIK to the promoters of Wnt target genes is dependent on β-catenin. In the absence of Wnt signaling, TNIK does not associate with TCF4. Upon Wnt-induced stabilization and nuclear translocation of β-catenin, TNIK is recruited to the β-catenin/TCF4 complex, leading to the phosphorylation of TCF4 and subsequent gene activation.

Quantitative and Qualitative Data

While direct binding affinities and enzymatic kinetics for the TNIK interactions are not extensively reported in the literature, a combination of qualitative and semi-quantitative data underscores the significance of this complex.

Binding Interactions

The interaction between β-catenin and TCF4 is a well-characterized, high-affinity event. In contrast, the interactions involving TNIK are primarily described through co-immunoprecipitation and in vitro binding assays.

| Interacting Proteins | Method | Binding Affinity (Kd) | Reference |

| TCF4 - β-catenin | Isothermal Titration Calorimetry (ITC) | 16 nM | |

| TCF4 - β-catenin | Fluorescence Quenching, SPR, ITC | ~3.3 nM (Kb = 3(±1) x 10⁸ M⁻¹) | |

| TNIK - TCF4 | Co-immunoprecipitation, In vitro binding | Direct interaction confirmed | |

| TNIK - β-catenin | Co-immunoprecipitation, In vitro binding | Direct interaction confirmed | |

| TNIK - TCF4 - β-catenin | Co-immunoprecipitation | Ternary complex formation confirmed |

Table 1: Summary of Binding Interactions.

Functional Effects of TNIK on Wnt/TCF4 Signaling

The functional consequence of the TNIK-TCF4-β-catenin interaction is the potentiation of Wnt-driven transcription. This has been demonstrated through various cellular assays.

| Experimental System | Modulation of TNIK | Observed Effect | Reference |

| Colorectal Cancer Cells (Ls174T) | siRNA-mediated depletion | Suppression of TOPFlash reporter activity | |

| HEK293T Cells | siRNA-mediated depletion | Abrogation of Wnt3A-induced target gene expression | |

| Colorectal Cancer Cells | Expression of TNIK kinase mutants | Abrogation of TCF/LEF-driven transcription | |

| Colorectal Cancer Cells | Small molecule inhibitor (NCB-0846) | Suppression of Wnt-driven tumorigenesis | |

| Multiple Myeloma Cells | Small molecule inhibitor (KY-05009) | Inhibition of IL-6-induced TCF4-mediated transcription |

Table 2: Functional Consequences of TNIK Modulation.

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the TNIK-TCF4-β-catenin interaction.

Co-immunoprecipitation

This technique is used to demonstrate the in vivo or in situ interaction between TNIK, TCF4, and β-catenin within a cellular context.

Protocol:

-

Cell Lysis: Lyse cells (e.g., HEK293T stimulated with Wnt3A, or colorectal cancer cell lines like DLD1 and HCT-116) in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the proteins of interest (e.g., anti-TNIK, anti-TCF4, or anti-β-catenin) or a control IgG overnight at 4°C.

-

Immune Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Resolve the eluted proteins by SDS-PAGE and perform western blotting using antibodies against the other proteins of interest to detect co-precipitated partners.

In Vitro Kinase Assay

This assay directly demonstrates the phosphorylation of TCF4 by TNIK.

Protocol:

-

Protein Purification: Purify recombinant GST-tagged TCF4 and GST-tagged β-catenin. Immunoprecipitate Flag-tagged wild-type and kinase-dead TNIK from transfected cells.

-

Kinase Reaction: In a kinase buffer, incubate the immunoprecipitated TNIK with the purified GST-TCF4 or GST-β-catenin substrate in the presence of [γ-³²P]ATP.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.

-

SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to an X-ray film to visualize the radiolabeled, phosphorylated proteins.

Luciferase Reporter Assay

This cell-based assay measures the effect of TNIK on TCF/LEF-dependent transcriptional activity.

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization). A FOPFlash plasmid with mutated TCF binding sites is used as a negative control.

-

Experimental Treatment: Treat the transfected cells with Wnt3A-conditioned media to activate the Wnt pathway. In parallel, transfect cells with siRNA targeting TNIK or express TNIK mutants to assess their impact on reporter activity.

-

Cell Lysis: After a defined incubation period (e.g., 24-48 hours), lyse the cells using a luciferase lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized reporter activity across different experimental conditions.

Implications for Drug Development

The essential role of TNIK's kinase activity in activating Wnt signaling makes it an attractive therapeutic target for cancers driven by aberrant Wnt pathway activation. Small molecule inhibitors of TNIK, such as NCB-0846, have shown promise in preclinical models by suppressing Wnt-driven tumorigenesis. Targeting TNIK offers a strategy to inhibit the Wnt pathway at its most downstream point, potentially overcoming resistance mechanisms that may arise from mutations in upstream components like APC or β-catenin.

Conclusion

The interaction between TNIK, TCF4, and β-catenin represents a critical regulatory node in the canonical Wnt signaling pathway. TNIK's role as a kinase that directly phosphorylates and activates the transcriptional function of TCF4 highlights its importance in both normal physiology and disease. The methodologies and data presented in this guide provide a comprehensive resource for researchers aiming to further unravel the complexities of this interaction and to develop novel therapeutic strategies targeting the Wnt pathway. Further research is warranted to elucidate the precise biophysical and kinetic parameters of these interactions to facilitate the structure-based design of more potent and specific TNIK inhibitors.

References

Downstream Targets of TNIK Kinase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase belonging to the germinal center kinase (GCK) family. It has emerged as a critical signaling node in a multitude of cellular processes, including embryonic development, cell proliferation, cytoskeletal organization, and neuronal function. Dysregulation of TNIK activity is implicated in various pathologies, most notably in cancer, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the known downstream targets of TNIK's kinase activity, the signaling pathways it modulates, and detailed experimental protocols for their investigation.

Core Downstream Signaling Pathways and Substrates

TNIK exerts its influence through the direct phosphorylation of a range of substrate proteins, thereby initiating downstream signaling cascades. The two most well-characterized areas of TNIK function are its roles in Wnt signaling and the regulation of the actin cytoskeleton.

Wnt/β-catenin Signaling Pathway

TNIK is a key positive regulator of the canonical Wnt/β-catenin signaling pathway, a critical pathway in development and disease, particularly in colorectal cancer.[1][2] TNIK functions as a coactivator of the β-catenin/T-cell factor 4 (TCF4) transcriptional complex.[1][3]

-

Direct Substrate: TCF4

-

Phosphorylation Site: TNIK directly phosphorylates the transcription factor TCF4 (also known as TCF7L2) at the conserved serine 154 residue.[4]

-

Functional Consequence: This phosphorylation event is essential for the full activation of the β-catenin/TCF4 transcriptional complex, leading to the expression of Wnt target genes such as AXIN2, c-MYC, and Cyclin D1. Inhibition or knockdown of TNIK abrogates TCF/LEF-driven transcription.

-

Signaling Pathway: TNIK in Canonical Wnt Signaling

Cytoskeletal Dynamics and Cell Migration

TNIK plays a pivotal role in regulating the actin cytoskeleton, which is crucial for cell shape, adhesion, and migration.

-

Direct Substrates: Catenin Family Members

-

A phosphoproteomic study identified members of the delta-catenin family, including p120-catenin, δ-catenin, and ARVCF (Armadillo Repeat Gene Deleted In Velo-Cardio-Facial Syndrome), as endogenous neuronal substrates of TNIK.

-

Functional Consequence: While the specific phosphorylation sites and the full functional consequences are still under investigation, the phosphorylation of these catenins, which are key components of cell-cell adhesion junctions, suggests a role for TNIK in modulating cell adhesion and migration.

-

-

Downstream Pathway: RHOA/ROCK/LIMK1

-

TNIK acts upstream of the RHOA/ROCK/LIMK1 signaling pathway. This pathway is a central regulator of actin filament dynamics and contractility.

-

Functional Consequence: TNIK-mediated activation of this pathway leads to increased focal adhesion turnover, F-actin stress fiber formation, and consequently, enhanced cell migration and invasion. Knockdown of TNIK inhibits these processes.

-

Signaling Pathway: TNIK in Cytoskeletal Regulation

Other Identified Substrates

-

SMAD1: TNIK has been shown to phosphorylate SMAD1, a key component of the TGF-β and BMP signaling pathways. The functional consequence of this phosphorylation is still being elucidated but suggests a potential crosstalk between Wnt and TGF-β/BMP signaling mediated by TNIK.

-

Gelsolin: An early study identified Gelsolin, an actin-binding protein that regulates actin filament length, as an in vitro substrate of TNIK. This further supports TNIK's role in cytoskeletal regulation.

Quantitative Data on TNIK-Substrate Interactions

Quantitative data on TNIK's kinase activity and its downstream effects are crucial for understanding its biological function and for the development of targeted inhibitors.

| Substrate | Phosphorylation Site(s) | Quantitative Effect | Cell/System | Reference |

| TCF4 | Ser154 | Phosphorylation is essential for TCF/LEF transcriptional activity. Knockdown of TNIK leads to a significant decrease in Wnt target gene expression (e.g., AXIN2, c-MYC). | Colorectal cancer cells, mouse intestinal crypts | |

| p120-catenin | Not specified in detail | TNIK knockdown or inhibition with a small molecule inhibitor reduces endogenous p120-catenin phosphorylation. | Neurons | |

| δ-catenin | Not specified | Identified as an endogenous substrate in a phosphoproteomic screen. | Neurons | |

| ARVCF | Not specified | Identified as an endogenous substrate in a phosphoproteomic screen. | Neurons | |

| SMAD1 | Not specified in detail | Identified as a substrate in an in vitro kinase assay. | In vitro |

Further quantitative studies are required to determine the kinetic parameters (Km, kcat) of TNIK for these substrates and to precisely quantify the stoichiometric changes in phosphorylation in response to TNIK activity.

Detailed Experimental Protocols

In Vitro Kinase Assay for TNIK Activity

This protocol is for determining the kinase activity of TNIK on a given substrate, such as TCF4.

Workflow: In Vitro Kinase Assay

Materials:

-

Recombinant active TNIK

-

Substrate protein (e.g., purified GST-TCF4)

-

Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

DTT (1 mM, add fresh)

-

ATP solution (100 µM)

-

[γ-³²P]ATP

-

SDS-PAGE sample buffer

-

SDS-PAGE gels

-

Phosphorimager screen and scanner

Procedure:

-

Prepare the kinase reaction mix in a microcentrifuge tube on ice. For a 25 µL reaction, add:

-

5 µL of 4x Kinase Assay Buffer

-

1 µL of 10 mM DTT

-

Recombinant TNIK (e.g., 50-100 ng)

-

Substrate protein (e.g., 1-2 µg of GST-TCF4)

-

Nuclease-free water to a final volume of 20 µL.

-

-

Initiate the reaction by adding 5 µL of ATP mix (100 µM cold ATP supplemented with 10 µCi [γ-³²P]ATP).

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding 25 µL of 2x SDS-PAGE sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen overnight.

-

Scan the screen and quantify the radioactive signal in the band corresponding to the substrate protein.

Co-Immunoprecipitation (Co-IP) to Validate TNIK-Substrate Interaction

This protocol is to determine if TNIK physically interacts with a putative substrate (e.g., β-catenin) in a cellular context.

Materials:

-

Cell lysate from cells expressing the proteins of interest

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Antibody against the "bait" protein (e.g., anti-TNIK)

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Wash Buffer (same as Lysis Buffer but with lower detergent, e.g., 0.1% NP-40)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

Western blot reagents

Procedure:

-

Lyse cells in Co-IP Lysis Buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Incubate the pre-cleared lysate with the primary antibody (anti-TNIK) or control IgG overnight at 4°C.

-

Add protein A/G beads and incubate for another 1-2 hours at 4°C.

-

Wash the beads 3-5 times with cold Wash Buffer.

-

Elute the protein complexes by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analyze the eluates by Western blot using an antibody against the "prey" protein (e.g., anti-β-catenin).

Mass Spectrometry-Based Identification of TNIK Substrates

This is a general workflow for identifying novel TNIK substrates from cell lysates.

Workflow: Mass Spectrometry for Substrate Discovery

Procedure Overview:

-

Sample Preparation: Grow cells under conditions where TNIK activity is modulated (e.g., treatment with a specific TNIK inhibitor vs. vehicle control).

-

Lysis and Protein Digestion: Lyse the cells and digest the proteome into peptides using an enzyme like trypsin.

-

Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to sequence the peptides and identify the location of the phosphate group.

-

Data Analysis: Use specialized software to identify the phosphopeptides and quantify their abundance in the different experimental conditions. Peptides that show a significant decrease in phosphorylation upon TNIK inhibition are considered potential direct substrates.

RHOA Activation Assay (GTPase Pull-down Assay)

This assay measures the amount of active, GTP-bound RHOA, which is expected to increase with TNIK activity.

Materials:

-

Cell lysates

-

Rhotekin-RBD (Rho-binding domain) beads

-

Wash Buffer

-

GTPγS and GDP for positive and negative controls

-

Anti-RHOA antibody

-

Western blot reagents

Procedure:

-

Prepare cell lysates from cells with modulated TNIK activity.

-

Incubate a portion of the lysate with GTPγS (non-hydrolyzable GTP analog, positive control) and another with GDP (negative control).

-

Incubate the lysates with Rhotekin-RBD beads for 1 hour at 4°C to pull down active (GTP-bound) RHOA.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins with SDS-PAGE sample buffer.

-

Detect the amount of pulled-down RHOA by Western blot using an anti-RHOA antibody. An increase in the signal corresponds to increased RHOA activation.

Conclusion

TNIK is a multifaceted kinase with a growing list of downstream targets that implicate it in fundamental cellular processes. Its role as a key activator of Wnt signaling and a regulator of cytoskeletal dynamics places it at the center of pathways that are frequently dysregulated in cancer and other diseases. The information and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the function of TNIK and to develop novel therapeutic strategies targeting this important kinase. Further research, particularly quantitative phosphoproteomic studies and detailed kinetic analyses, will undoubtedly uncover additional substrates and provide a more complete picture of the TNIK signaling network.

References

- 1. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enormous influence of TNIK knockdown on intracellular signals and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The kinase TNIK is an essential activator of Wnt target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Insight into TNIK Inhibition [mdpi.com]

Tnik-IN-8: An In-Depth Profile of a Highly Selective Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of Tnik-IN-8, a potent inhibitor of TRAF2 and NCK-interacting kinase (TNIK). While the discovery of Tnik-IN-8 highlighted its "excellent kinase selectivity," specific quantitative data from broad kinase panel screening has not been made publicly available.[1] To provide a detailed understanding of what a strong selectivity profile for a TNIK inhibitor entails, this document presents representative data from a comparable potent and highly selective TNIK inhibitor, compound 21k. This guide will delve into the quantitative analysis of its kinase selectivity, the experimental protocols for such assessments, and the critical signaling pathways involved.

Introduction to TNIK and its Inhibition

TRAF2 and NCK-interacting kinase (TNIK) is a serine/threonine kinase that is a crucial component of the Wnt/β-catenin signaling pathway. Its involvement in phosphorylating T-cell factor 4 (TCF4) makes it a key activator of Wnt target gene transcription. Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer, making TNIK an attractive therapeutic target. Tnik-IN-8 (also referred to as compound 35b) has been identified as a highly potent TNIK inhibitor with an IC50 value of 6 nM.[1] The development of selective TNIK inhibitors is paramount to minimize off-target effects and enhance therapeutic efficacy.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for adverse effects. Kinome scanning, where the inhibitor is tested against a large panel of kinases, is the standard method for determining selectivity.

While the specific kinome scan data for Tnik-IN-8 is not available, the data for compound 21k, another potent TNIK inhibitor, demonstrates an exemplary selectivity profile. Compound 21k was profiled against a panel of 406 kinases and showed remarkable selectivity for TNIK.

Table 1: Representative Kinase Selectivity Profile of a Potent TNIK Inhibitor (Compound 21k)

| Kinase Target | IC50 (nM) | Assay Type |

| TNIK | 26 | Biochemical |

| MINK1 | >10,000 | Biochemical |

| MAP4K4 | >10,000 | Biochemical |

| FLT3 | >10,000 | Biochemical |

| PDGFRα | >10,000 | Biochemical |

| CDK2/CycA2 | >10,000 | Biochemical |

| ... (400 other kinases) | >10,000 | Biochemical |

This table is a representation based on the reported high selectivity of compound 21k. The IC50 values for off-target kinases are illustrative of a highly selective compound.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile involves robust and standardized biochemical assays. The following is a generalized protocol representative of those used in large-scale kinase screening.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human TNIK enzyme

-

Myelin basic protein (MBP) as a generic substrate

-

ATP

-

Tnik-IN-8 or other test compounds

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

Procedure:

-

Compound Preparation: A serial dilution of Tnik-IN-8 is prepared in DMSO and then diluted in Kinase Assay Buffer.

-

Kinase Reaction:

-

In a 384-well plate, add the diluted Tnik-IN-8.

-

Add the TNIK enzyme and substrate (MBP) solution.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

The IC50 values are calculated by fitting the data to a four-parameter logistic curve.

-

Kinome Scan Profiling

For broad selectivity profiling, the inhibitor is typically tested at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., KINOMEscan™). The results are often reported as the percentage of inhibition relative to a control. Follow-up dose-response curves are then generated for any significantly inhibited off-target kinases to determine their IC50 values.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the impact of a selective TNIK inhibitor.

Caption: TNIK's role in the canonical Wnt signaling pathway and the point of intervention for Tnik-IN-8.

Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.

Conclusion

Tnik-IN-8 is a potent inhibitor of TNIK, a key regulator of the Wnt signaling pathway. While its high selectivity is a noted feature, the public availability of a comprehensive kinome scan is pending. The representative data from a comparable inhibitor, compound 21k, underscores the feasibility of developing TNIK inhibitors with an exceptional selectivity profile, a critical attribute for advancing such compounds into further preclinical and clinical development. The methodologies outlined in this guide provide a framework for the rigorous evaluation of kinase inhibitor selectivity, which is essential for the development of safe and effective targeted therapies.

References

The Foundational Role of TNIK in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase belonging to the germinal center kinase (GCK) family.[1] Since its discovery as an interacting partner of TRAF2 and NCK, TNIK has emerged as a critical regulator in a multitude of cellular processes.[1] Its involvement extends from cytoskeletal organization and neuronal development to being a pivotal activator of the Wnt signaling pathway, which is frequently dysregulated in various cancers.[1][2][3] This technical guide provides an in-depth overview of the foundational research on TNIK signaling pathways, focusing on its core interactions, the experimental methodologies used to elucidate these pathways, and its significance as a therapeutic target.

Core Signaling Pathways Involving TNIK

TNIK is a central node in several key signaling cascades, most notably the Wnt/β-catenin pathway and the JNK pathway.

TNIK in the Canonical Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway is crucial for embryonic development, stem cell maintenance, and tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. TNIK functions as an essential activator of Wnt target gene transcription.

In the nucleus, TNIK forms a complex with T-cell factor 4 (TCF4) and β-catenin. TNIK directly phosphorylates TCF4, a necessary step for the full transcriptional activation of Wnt target genes such as c-Myc and Axin2. This kinase activity is indispensable for the proliferation of colorectal cancer cells that are dependent on Wnt signaling. The interaction between TNIK, TCF4, and β-catenin is dependent on active Wnt signaling, which leads to the nuclear accumulation of β-catenin.

Other Signaling Roles

Beyond the Wnt pathway, TNIK is implicated in other critical cellular functions:

-

JNK Pathway Activation: TNIK can activate the c-Jun N-terminal kinase (JNK) pathway, which is involved in cellular responses to stress, apoptosis, and inflammation.

-

Cytoskeletal Regulation: TNIK interacts with the actin cytoskeleton and is involved in regulating cell spreading and morphology. It can phosphorylate Gelsolin, a protein involved in F-actin depolymerization.

-

Neuronal Function: In the nervous system, TNIK plays a role in dendrite development and synaptic transmission.

Quantitative Data on TNIK Interactions

While direct, high-affinity binding constants for TNIK with its partners are not extensively documented in publicly available literature, the following tables summarize the key interactions and the effects of TNIK modulation based on published research.

Table 1: Key Protein-Protein Interactions of TNIK

| Interacting Protein | Cellular Location | Functional Consequence of Interaction | Experimental Evidence |

| TCF4 | Nucleus | Phosphorylation of TCF4, leading to activation of Wnt target gene transcription. | Co-immunoprecipitation, In vitro binding assays |

| β-catenin | Nucleus, Cytoplasm | Forms a transcriptional activation complex with TCF4 and β-catenin. | Co-immunoprecipitation, In vitro binding assays |

| TRAF2 | Cytoplasm | Implicated in JNK pathway activation. | Yeast-two-hybrid |

| NCK | Cytoplasm | Involved in cytoskeletal regulation. | Yeast-two-hybrid |

| Rap2 | Cytoplasm | Regulates actin cytoskeleton. | Yeast-two-hybrid |

| Gelsolin | Cytoplasm | Phosphorylation of Gelsolin, inducing cytoskeletal changes. | In vitro kinase assay |

Table 2: Effects of TNIK Modulation on Downstream Signaling

| Modulation | Model System | Effect on Wnt Signaling | Effect on Cell Phenotype | Reference |

| siRNA Knockdown | Colorectal Cancer Cells | Decreased TCF/LEF reporter activity. | Inhibition of cell proliferation. | |

| Expression of Kinase-Dead Mutant (K54R) | Colorectal Cancer Cells | Abrogation of TCF/LEF-driven transcription. | Inhibition of anchorage-independent growth. | |

| Pharmacological Inhibition (e.g., NCB-0846) | Colorectal Cancer Cells | Inhibition of Wnt/β-catenin signaling. | Suppression of tumor growth in xenograft models. |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to study TNIK signaling pathways.

Co-Immunoprecipitation (Co-IP) to Detect TNIK-TCF4/β-catenin Interaction

This protocol is adapted from studies demonstrating the interaction between TNIK and components of the Wnt signaling pathway.

Objective: To determine if TNIK physically associates with TCF4 and/or β-catenin in vivo.

Materials:

-

Cell lines (e.g., HEK293T, Ls174T colorectal cancer cells)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibodies: anti-TNIK, anti-TCF4, anti-β-catenin, and control IgG

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

-

Pre-clearing: Incubate the cell lysate with control IgG and Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-TNIK) or control IgG overnight at 4°C.

-

Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting partners (e.g., anti-TCF4 and anti-β-catenin).

References

Methodological & Application

Tnik-IN-8: A Potent Inhibitor for In Vitro Kinase Assays

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for an in vitro kinase assay using Tnik-IN-8, a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK). TNIK is a serine-threonine kinase implicated in various signaling pathways, including Wnt and JNK signaling, and is a therapeutic target in oncology and fibrosis.[1][2][3][4] This guide offers a comprehensive methodology for researchers to assess the inhibitory activity of compounds like Tnik-IN-8 against TNIK, presenting data in a structured format and visualizing experimental workflows and signaling pathways.

Introduction

Traf2- and Nck-interacting kinase (TNIK) is a member of the germinal center kinase (GCK) family that plays a crucial role in cellular processes such as cytoskeletal regulation, cell proliferation, and apoptosis.[1] Its involvement in the Wnt signaling pathway through interaction with TCF4 and β-catenin has made it a significant target in cancer research, particularly colorectal cancer. Furthermore, recent studies have identified TNIK as a promising target for anti-fibrotic drug development.

Tnik-IN-8 is a potent and orally active inhibitor of TNIK with a reported IC50 value of 6 nM. In vitro kinase assays are essential for characterizing the potency and selectivity of such inhibitors. This document outlines a common and robust method for determining the inhibitory activity of Tnik-IN-8 using a luminescence-based kinase assay format.

Data Presentation

The inhibitory activity of various compounds against TNIK has been quantified and is summarized below for comparative purposes.

| Compound | IC50 / Ki | Assay Notes |

| Tnik-IN-8 | IC50: 6 nM | Potent, orally active TNIK inhibitor. |

| INS018_55 | IC50: 7.8 nM | Investigated for idiopathic pulmonary fibrosis. |

| Dovitinib | Ki: 13 nM | ATP competing kinase inhibitor with activity against TNIK. |

| KY-05009 | Ki: 100 nM | High affinity for the ATP binding site of TNIK. |

| NCB-0846 | Not specified | Has anti-Wnt signaling and anti-tumorigenesis activities. |

Experimental Protocols

A widely used method for in vitro kinase assays is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The luminescent signal generated is directly proportional to kinase activity.

Materials and Reagents

-

Recombinant human TNIK enzyme

-

Kinase substrate (e.g., Myelin Basic Protein, MBP)

-

ATP

-

Tnik-IN-8

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)

-

ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 96-well or 384-well plates

-

Luminometer

-

Standard laboratory equipment (pipettes, incubators, etc.)

Experimental Procedure

This protocol is adapted from commercially available TNIK kinase assay kits.

1. Reagent Preparation:

-

1x Kinase Assay Buffer: Prepare the assay buffer as per the formulation above. Keep on ice.

-

ATP Solution: Thaw ATP stock solution and dilute to the desired concentration in 1x Kinase Assay Buffer. The final ATP concentration in the reaction is typically close to the Km value for the kinase.

-

TNIK Enzyme Solution: Thaw the recombinant TNIK enzyme on ice. Dilute the enzyme to the desired concentration in 1x Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically by titration to achieve a linear reaction rate.

-

Substrate Solution: Dilute the kinase substrate (e.g., MBP) to the desired concentration in 1x Kinase Assay Buffer.

-

Tnik-IN-8 (Test Inhibitor) Preparation:

-

For DMSO-soluble inhibitors like Tnik-IN-8, prepare a concentrated stock solution in 100% DMSO.

-

Create a series of 10-fold higher concentration working solutions by serially diluting the stock in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 10%). This ensures the final DMSO concentration in all wells remains constant and low (typically ≤1%).

-

2. Assay Protocol (96-well format):

-

Master Mix Preparation: Prepare a master mix containing the 1x Kinase Assay Buffer, ATP, and the substrate (MBP).

-

Plate Layout:

-

Test Inhibitor Wells: Add 2.5 µL of the serially diluted Tnik-IN-8 solutions.

-

Positive Control (No Inhibitor) Wells: Add 2.5 µL of the diluent solution (e.g., 1x Kinase Assay Buffer with 10% DMSO).

-

Blank (No Enzyme) Wells: Add 2.5 µL of the diluent solution.

-

-

Add Master Mix: Add 12.5 µL of the Master Mix to all wells.

-

Initiate Kinase Reaction:

-

To the "Test Inhibitor" and "Positive Control" wells, add 10 µL of the diluted TNIK enzyme solution.

-

To the "Blank" wells, add 10 µL of 1x Kinase Assay Buffer.

-

The total reaction volume is 25 µL.

-

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

3. Signal Detection (using ADP-Glo™):

-

Stop Reaction and Detect ADP: Add 25 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any unconsumed ATP.

-

Incubate: Incubate the plate at room temperature for 40 minutes.

-

Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used by a luciferase to produce light.

-

Incubate: Incubate the plate at room temperature for 30 minutes.

-

Read Luminescence: Measure the luminescence using a plate-reading luminometer.

4. Data Analysis:

-

Subtract the average "Blank" reading from all other readings.

-

Calculate the percent inhibition for each Tnik-IN-8 concentration relative to the "Positive Control" (0% inhibition).

-

Plot the percent inhibition versus the logarithm of the Tnik-IN-8 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

Caption: Workflow for the Tnik-IN-8 in vitro kinase assay.

TNIK Signaling Pathway

Caption: Simplified TNIK signaling pathway interactions.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Traf2- and Nck-interacting kinase (TNIK) is involved in the anti-cancer mechanism of dovitinib in human multiple myeloma IM-9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

Application Notes and Protocols for Tnik-IN-8 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Tnik-IN-8, a potent and selective inhibitor of TRAF2- and NCK-interacting kinase (TNIK), in various cell culture applications. The provided protocols and concentration guidelines are designed to assist researchers in optimizing their experimental conditions for studying the effects of TNIK inhibition on cellular processes.

Introduction

Tnik-IN-8 is a small molecule inhibitor of TNIK, a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway.[1] Aberrant Wnt signaling is a hallmark of numerous cancers, particularly colorectal cancer, making TNIK an attractive therapeutic target.[1][2] Tnik-IN-8 exerts its effects by binding to the ATP-binding site of TNIK, thereby inhibiting its kinase activity and downstream signaling.[3] These notes offer detailed protocols for determining the optimal concentration of Tnik-IN-8 and for conducting key cell-based assays.

Data Presentation

The following table summarizes the available quantitative data for Tnik-IN-8 and other relevant TNIK inhibitors. This information can be used as a starting point for designing experiments with Tnik-IN-8.

| Compound | Assay Type | Cell Line(s) | IC50 / Effective Concentration | Reference(s) |

| Tnik-IN-8 (35b) | Biochemical Assay | N/A | 6 nM | [4] |

| Tnik-IN-8 (35b) | Cell Viability | HCT116 | 2.11 µM | |

| NCB-0846 | Cell Viability | HCT116 | 21 nM - 360 nM | |

| NCB-0846 | Cell Viability | MC38, CT26 | 380 nM, 600 nM | |

| NCB-0846 | Western Blot | HCT116, DLD-1 | 1 µM | |

| NCB-0846 | Cancer Stemness | HCT116 | 1-3 µM | |

| NCB-0846 | Radiosensitization | LSCC lines | 300 nM |

Signaling Pathway

Tnik-IN-8 inhibits TNIK, a key downstream component of the canonical Wnt signaling pathway. The following diagram illustrates this pathway and the point of inhibition by Tnik-IN-8.

Experimental Protocols

The following protocols provide a framework for utilizing Tnik-IN-8 in various cell culture experiments. It is recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration.

General Workflow for Determining Optimal Concentration

This workflow outlines the initial steps to identify the effective concentration range of Tnik-IN-8 for your cell line of interest.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Tnik-IN-8 on the proliferation of a specific cell line.

Materials:

-

Tnik-IN-8

-

Cell line of interest (e.g., HCT116, DLD-1, SW480)

-

Complete cell culture medium

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Preparation: Prepare a 2X serial dilution of Tnik-IN-8 in complete medium. A suggested starting range, based on the HCT116 IC50, is from 100 µM down to 0.01 µM. Include a vehicle control (DMSO) at the highest concentration used for the dilutions.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared Tnik-IN-8 dilutions or vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Viability Assessment (CCK-8):

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the Tnik-IN-8 concentration and use a non-linear regression model to determine the IC50 value.

Western Blot Analysis

Objective: To assess the effect of Tnik-IN-8 on the expression and phosphorylation of proteins in the Wnt signaling pathway.

Recommended Concentration Range: 1x to 5x the determined IC50 (e.g., 2 µM to 10 µM for HCT116 cells).

Materials:

-

Tnik-IN-8

-

Cell line of interest

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-TNIK, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of Tnik-IN-8 or vehicle control for 24-48 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To determine if Tnik-IN-8 induces apoptosis in cancer cells.

Recommended Concentration Range: 2x to 10x the determined IC50 (e.g., 4 µM to 20 µM for HCT116 cells). A higher concentration range is often required to induce apoptosis compared to inhibiting proliferation.

Materials:

-

Tnik-IN-8

-

Cell line of interest

-

6-well cell culture plates

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Tnik-IN-8 or vehicle control for 24-72 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis

Objective: To investigate the effect of Tnik-IN-8 on cell cycle progression.

Recommended Concentration Range: 1x to 5x the determined IC50 (e.g., 2 µM to 10 µM for HCT116 cells).